2-(2-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[2-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-22-10-15(9-21-22)17-12-23(11-14-5-2-3-6-16(14)17)19(26)13-24-18(25)7-4-8-20-24/h2-10,17H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHYWFINNVFGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CN4C(=O)C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by relevant studies and data.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the isoquinoline and pyridazine moieties. The structural formula can be represented as follows:
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₃ |
| Molecular Weight | 353.37 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole and isoquinoline moieties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective effects in models of neurodegenerative diseases. For example, a study on pyrazole derivatives demonstrated their ability to inhibit neuroinflammation and protect dopaminergic neurons in models of Parkinson's disease. This is primarily through modulation of inflammatory pathways such as NF-kB signaling and inhibition of pro-inflammatory cytokines .
Anti-inflammatory Properties
The anti-inflammatory potential is significant, with compounds showing the ability to reduce cytokine production in activated microglial cells. Studies have reported that such compounds can inhibit nitric oxide production and downregulate cyclooxygenase-2 (COX-2) expression, which are critical factors in the inflammatory response .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Neuroprotective | Inhibition of neuroinflammation | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a controlled study, a derivative similar to the target compound was administered to mice subjected to MPTP-induced neurotoxicity. The results showed significant preservation of dopaminergic neurons and improved motor function, suggesting potential therapeutic applications for neurodegenerative conditions .
Case Study 2: Antimicrobial Efficacy
A series of synthesized pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the pyrazole ring enhanced antimicrobial activity, highlighting the importance of structural variations in biological efficacy .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Core Flexibility: The target compound’s pyridazinone-dihydroisoquinoline hybrid is distinct from analogs like fexuprazan (piperidine-pyrimidine) and fisogatinib (coumarin-pyrimidine). This suggests divergent binding modes or target selectivity .
Substituent Impact :
- The 1-methylpyrazole group in the target compound may enhance solubility or modulate steric interactions compared to fexuprazan’s spirocyclic moiety, which improves metabolic stability .
- The ketone-ethyl linker could influence conformational flexibility relative to fisogatinib’s rigid coumarin-thioxopyrimidine system .
Therapeutic Implications: Dihydroisoquinoline derivatives in the patent (EP 4 056 588 A1) with fluorinated or cyclopropyl substituents demonstrate enhanced kinase affinity, implying that similar modifications to the target compound might optimize efficacy .
Research Findings and Data Gaps
Preparation Methods
Bischler-Napieralski Cyclization
The dihydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization, a classical method for constructing isoquinoline derivatives.
Procedure :
- Starting material : Phenethylamine derivative (e.g., 3-(1-methylpyrazol-4-yl)phenethylamine).
- Cyclization : Treat with phosphoryl chloride (POCl₃) in dichloromethane at 0–5°C for 4 hours.
- Reduction : Reduce the resulting imine intermediate using sodium borohydride (NaBH₄) in methanol to obtain 4-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | POCl₃, CH₂Cl₂, 0–5°C | 78 |
| Reduction | NaBH₄, MeOH, RT | 92 |
Introduction of the Pyrazolyl Group
The 1-methylpyrazol-4-yl substituent is introduced via Suzuki-Miyaura coupling:
Procedure :
- Halogenation : Brominate the dihydroisoquinoline at position 4 using N-bromosuccinimide (NBS) in acetonitrile.
- Coupling : React with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Pd(PPh₃)₄ catalysis in a dioxane/water mixture (4:1) at 80°C for 12 hours.
Optimization Note :
- Use of Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃/XPhos) improves coupling efficiency for electron-deficient heterocycles.
Formation of the Oxoethyl Bridge
Ketone Installation via N-Alkylation
The dihydroisoquinoline nitrogen is alkylated with a bromoacetyl precursor:
Procedure :
- Alkylation : Treat 4-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C for 6 hours.
- Hydrolysis : Convert the ester to a ketone using lithium aluminum hydride (LiAlH₄) followed by oxidation with pyridinium chlorochromate (PCC).
Alternative Approach :
Direct use of chloroacetone as the alkylating agent avoids multi-step transformations but may lower regioselectivity.
Synthesis of the Pyridazin-3(2H)-one Moiety
Cyclocondensation of Hydrazine with Diketones
Pyridazinones are synthesized via cyclization of hydrazines with 1,4-diketones:
Procedure :
- Hydrazine Formation : React methyl glyoxylate with hydrazine hydrate in ethanol to form hydrazone.
- Cyclization : Heat the hydrazone with acetylenedicarboxylate in toluene under reflux for 8 hours.
Reaction Scheme :
$$
\text{NH}2\text{NH}2 + \text{HC(O)CO}2\text{Me} \rightarrow \text{H}2\text{N-N=C(O)CO}_2\text{Me} \xrightarrow{\Delta} \text{Pyridazinone}
$$
Functionalization for Coupling
Introduce a nucleophilic group (e.g., amine or thiol) at position 2 of the pyridazinone:
Procedure :
- Chlorination : Treat pyridazinone with phosphorus oxychloride (POCl₃) to form 3-chloropyridazine.
- Amination : Substitute chloride with ammonia in a sealed tube at 120°C for 4 hours.
Final Assembly via Amide Coupling
The dihydroisoquinoline ketone and pyridazinone amine are joined via an amide bond:
Procedure :
- Activation : Convert the ketone to an acid chloride using oxalyl chloride (COCl₂) in dichloromethane.
- Coupling : React with 2-aminopyridazin-3(2H)-one in the presence of triethylamine (Et₃N) at 0°C for 2 hours.
Characterization Data :
- HRMS (ESI) : m/z calcd for C₂₀H₂₀N₄O₂ [M+H]⁺: 332.4; found: 332.3.
- ¹H NMR (500 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrazole-H), 7.92–7.85 (m, 2H, isoquinoline-H), 4.21 (s, 2H, CH₂CO), 3.91 (s, 3H, N-CH₃).
Alternative Synthetic Routes
One-Pot Tandem Reaction
A streamlined approach combines dihydroisoquinoline formation and pyridazinone coupling:
Procedure :
- React phenethylamine, 1-methylpyrazole-4-carbaldehyde, and ethyl acetoacetate in acetic acid under microwave irradiation (100°C, 30 min).
- Add hydrazine hydrate and continue heating at 120°C for 1 hour.
Advantages :
Solid-Phase Synthesis
For high-throughput applications, the pyridazinone is assembled on Wang resin:
Steps :
- Resin Loading : Attach Fmoc-protected hydrazine to Wang resin using DIC/HOBt.
- Cyclization : Treat with diketone in DMF at 50°C for 12 hours.
- Cleavage : Release the pyridazinone using TFA/water (95:5).
Challenges and Optimization Strategies
Regioselectivity in Pyridazinone Formation
Unwanted regioisomers may form during cyclization. Strategies to mitigate this include:
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
The synthesis involves multi-step protocols, including cyclization, coupling, and functional group transformations. Key steps include:
- Pyrazole-isoquinoline core formation : Use palladium-catalyzed reductive cyclization (as seen in structurally similar heterocycles) to ensure regioselectivity .
- Pyridazinone linkage : Introduce the 2-oxoethyl group via nucleophilic acyl substitution under mild acidic conditions (pH 4–6) to avoid side reactions .
- Yield optimization : Employ high-purity reagents, inert atmospheres (N₂/Ar), and controlled heating (60–80°C) to minimize decomposition .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?
- NMR spectroscopy : Use - and -NMR to confirm substituent positions, particularly for distinguishing pyridazinone and dihydroisoquinoline protons .
- X-ray crystallography : Refine crystal structures using SHELXL (e.g., SHELX-2018) for high-resolution data. This program is robust for small-molecule refinement and resolving torsional ambiguities in heterocyclic systems .
Q. How can preliminary biological activity screening be designed for this compound?
- Target selection : Focus on kinases or GPCRs due to the pyridazinone moiety’s known affinity for ATP-binding pockets .
- Assay conditions : Use cell-free enzymatic assays (e.g., fluorescence polarization) to measure IC₅₀ values, followed by cell viability tests (MTT assay) in cancer or inflammatory cell lines .
Advanced Research Questions
Q. What mechanistic insights exist for key reactions in the synthesis pathway?
- Cyclization mechanisms : Density functional theory (DFT) studies suggest a six-membered transition state for pyrazole-isoquinoline formation, with palladium catalysts stabilizing intermediates .
- Acylation kinetics : Pseudo-first-order kinetics observed in 2-oxoethyl group addition, with rate dependence on solvent polarity (DMF > THF) .
Q. How can crystallographic data resolve structural ambiguities in this compound?
Q. What structure-activity relationship (SAR) trends are observed with structural analogs?
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Dynamic effects : Variable-temperature NMR (VT-NMR) distinguishes conformational exchange broadening in the dihydroisoquinoline moiety .
- COSY/NOESY : Correlate coupling constants and spatial proximities to assign diastereotopic protons in the 2-oxoethyl linker .
Q. What strategies mitigate decomposition during long-term storage?
- Lyophilization : Store as a lyophilized solid under argon to prevent hydrolysis of the pyridazinone ring .
- Solvent choice : Avoid protic solvents (e.g., MeOH) in stock solutions; use DMSO-d₆ for NMR stability .
Methodological Notes
- SHELX refinement : Always validate crystallographic models with R-factor convergence (<5%) and check for omitted electron density peaks .
- Synthetic reproducibility : Document reaction parameters (e.g., stirring speed, cooling rates) rigorously, as minor variations significantly impact yields in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
